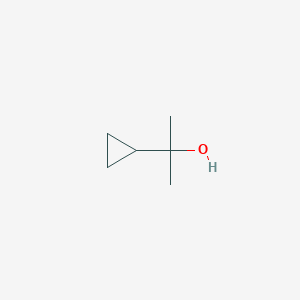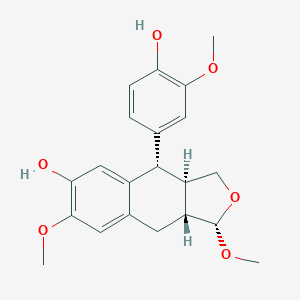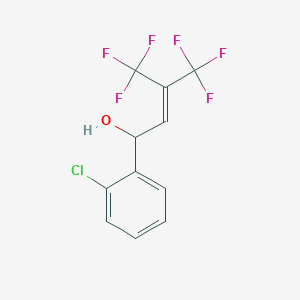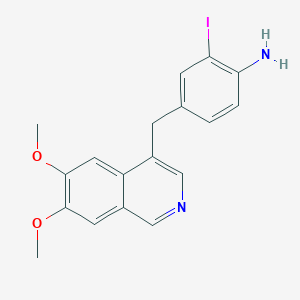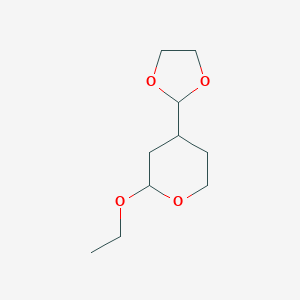
Hexyl (Z)-docos-13-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl (Z)-docos-13-enoate is a fatty acid ester that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Hexyl (Z)-docos-13-enoate has been studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. In agriculture, Hexyl (Z)-docos-13-enoate has been shown to have insecticidal properties and can be used as a natural insecticide. In cosmetics, this compound has been studied for its moisturizing and emollient properties and can be used in skin care products.
Mechanism of Action
The mechanism of action of Hexyl (Z)-docos-13-enoate is not fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, including the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. Hexyl (Z)-docos-13-enoate has been shown to inhibit the activation of this pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Hexyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that Hexyl (Z)-docos-13-enoate can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Hexyl (Z)-docos-13-enoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It is also readily available and can be purchased from chemical suppliers. However, there are some limitations to the use of this compound in lab experiments. It has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on Hexyl (Z)-docos-13-enoate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of Hexyl (Z)-docos-13-enoate and its effects on the brain. Another area of interest is the potential use of this compound as a natural insecticide in agriculture. Further studies are needed to understand the efficacy and safety of Hexyl (Z)-docos-13-enoate as an insecticide. Finally, there is potential for the use of Hexyl (Z)-docos-13-enoate in the development of new skin care products. Further studies are needed to understand the moisturizing and emollient properties of this compound and its effects on the skin.
In conclusion, Hexyl (Z)-docos-13-enoate is a fatty acid ester that has potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in medicine, agriculture, and cosmetics.
Synthesis Methods
Hexyl (Z)-docos-13-enoate is synthesized through a process called esterification. This process involves the reaction between a carboxylic acid and an alcohol to form an ester. In the case of Hexyl (Z)-docos-13-enoate, the carboxylic acid used is docos-13-enoic acid, and the alcohol used is hexanol. The reaction is catalyzed by an acid catalyst and occurs under reflux conditions. The resulting product is a clear, colorless liquid that has a characteristic odor.
properties
CAS RN |
19773-56-9 |
|---|---|
Molecular Formula |
C28H54O2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
hexyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13- |
InChI Key |
BTCSWCWVQVIBDB-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
Other CAS RN |
19773-56-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



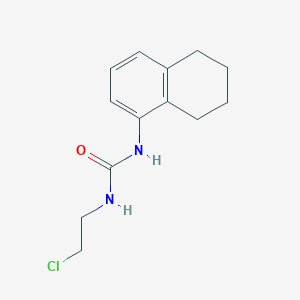
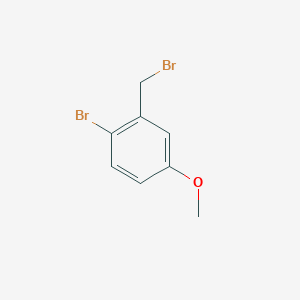
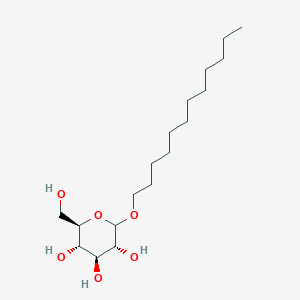
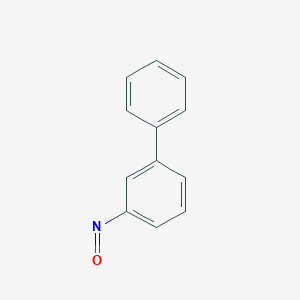
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
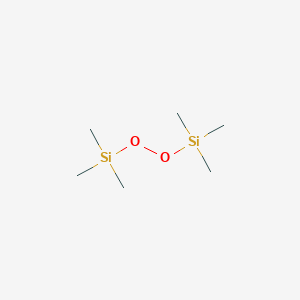

![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)

